molecular formula C16H11Cl2N3O4 B8558834 3-[2-(2,4-dichlorophenyl)ethyl]-7-nitro-1H-quinazoline-2,4-dione

3-[2-(2,4-dichlorophenyl)ethyl]-7-nitro-1H-quinazoline-2,4-dione

Cat. No.: B8558834
M. Wt: 380.2 g/mol
InChI Key: FAHCBGKMOGWEQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(2,4-dichlorophenyl)ethyl]-7-nitro-1H-quinazoline-2,4-dione is a synthetic organic compound that belongs to the class of quinazolinediones This compound is characterized by the presence of a quinazoline ring system substituted with a 2,4-dichlorophenyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2,4-dichlorophenyl)ethyl]-7-nitro-1H-quinazoline-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the 2,4-Dichlorophenyl Group: The 2,4-dichlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 2,4-dichlorobenzoyl chloride and an appropriate catalyst, such as aluminum chloride.

    Nitration: The nitro group can be introduced by nitration of the intermediate compound using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2,4-dichlorophenyl)ethyl]-7-nitro-1H-quinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazoline derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild acidic conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products

    Oxidation: Quinazoline derivatives with oxidized functional groups.

    Reduction: Amino-substituted quinazolinediones.

    Substitution: Various substituted quinazolinediones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-(2,4-dichlorophenyl)ethyl]-7-nitro-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

3-[2-(2,4-dichlorophenyl)ethyl]-7-nitro-1H-quinazoline-2,4-dione can be compared with other similar compounds, such as:

    2,4-Dichlorophenylquinazoline: Lacks the nitro group, which may result in different biological activities and chemical reactivity.

    7-Nitroquinazoline: Lacks the 2,4-dichlorophenyl group, which may affect its binding affinity and specificity for molecular targets.

    Quinazolinedione Derivatives: Various derivatives with different substituents can exhibit diverse biological activities and chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C16H11Cl2N3O4

Molecular Weight

380.2 g/mol

IUPAC Name

3-[2-(2,4-dichlorophenyl)ethyl]-7-nitro-1H-quinazoline-2,4-dione

InChI

InChI=1S/C16H11Cl2N3O4/c17-10-2-1-9(13(18)7-10)5-6-20-15(22)12-4-3-11(21(24)25)8-14(12)19-16(20)23/h1-4,7-8H,5-6H2,(H,19,23)

InChI Key

FAHCBGKMOGWEQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)N(C2=O)CCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-amino-N-[2-(2,4-dichlorophenyl)ethyl]-4-nitrobenzamide (1.0 g, 2.82 mmol) in toluene (30 mL) was added a 1.9 M solution of phosgene in toluene (4.5 mL, 8.5 mmol). The reaction mixture was heated to 60° C. and stirred for 4 hours. The solvent was removed under reduced pressure and CH2Cl2 was added to the residue. The precipitate was collected via vacuum filtration and washed with CH2Cl2 to give the product (0.92 g, 86% yield) as a white solid. HPLC retention time: 3.28 min; Method A; LRMS (ESI) m/z 378 (M−1).
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1 g
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solution
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4.5 mL
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86%

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